5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide
Overview
Description
5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 7-position, and a carbohydrazide group at the 2-position of the imidazo[1,2-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through various methods such as condensation reactions, multicomponent reactions, or oxidative coupling.
Methylation: The methyl group at the 7-position can be introduced using methylating agents such as methyl iodide in the presence of a base.
Carbohydrazide formation: The carbohydrazide group can be introduced by reacting the corresponding carboxylic acid derivative with hydrazine or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow systems and microreactor technologies to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents, particularly for its potential anti-tuberculosis activity.
Pharmaceutical Research: It serves as a scaffold for the synthesis of various bioactive molecules.
Material Science: Due to its structural properties, it is also explored for applications in material science.
Mechanism of Action
The mechanism of action of 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins involved in disease pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
2-Methylimidazo[1,2-a]pyridine: Used in various synthetic applications.
Uniqueness
5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and potential biological activity compared to other imidazo[1,2-a]pyridine derivatives .
Properties
IUPAC Name |
5-bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O/c1-5-2-7(10)14-4-6(9(15)13-11)12-8(14)3-5/h2-4H,11H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCXDMYJQSRYLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C(=C1)Br)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201164479 | |
Record name | 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201164479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227955-05-6 | |
Record name | 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227955-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201164479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.